![molecular formula C17H19FN4O2 B12129290 Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12129290.png)
Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic organic compound belonging to the class of triazolopyrimidines. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic conditions to form the triazole ring.
Pyrimidine Ring Construction: The triazole intermediate is then reacted with a suitable amidine or guanidine derivative to construct the pyrimidine ring.
Substitution Reactions: The final compound is obtained by introducing the 2-fluorophenyl and propyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the triazole-pyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown potential as a neuroprotective agent. It has been studied for its ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its anti-inflammatory properties also make it a candidate for treating inflammatory conditions .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties allow for the creation of novel compounds with enhanced efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of key molecular pathways involved in inflammation and cell death. Specifically, it targets the NF-kB pathway, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it inhibits the endoplasmic reticulum stress response, thereby protecting neuronal cells from apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1,2,4-Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-
Uniqueness
Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which imparts unique pharmacological properties. The presence of the 2-fluorophenyl group enhances its ability to cross the blood-brain barrier, making it particularly effective in neuroprotective applications .
Biological Activity
Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the triazolo-pyrimidine family, characterized by a fused triazole and pyrimidine ring system. The presence of an ethyl ester functional group and a propyl side chain enhances its chemical reactivity and biological potential. The fluorophenyl substituent is particularly noteworthy as it may improve the compound's interaction with biological targets.
Molecular Formula: C17H19FN4O2
CAS Number: [Not specified in search results]
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity: Similar compounds within the triazolo-pyrimidine class have demonstrated significant antimicrobial effects. For instance, derivatives featuring different substituents have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens . The specific antimicrobial efficacy of this compound remains to be thoroughly investigated but is expected to follow this trend due to its structural similarities.
- Anticancer Potential: Triazolo-pyrimidines are known for their anticancer properties. They can inhibit crucial protein interactions such as MDM2-p53 . The introduction of the fluorophenyl group may enhance these effects through improved binding affinity to cancer-related targets.
- Other Pharmacological Activities: Compounds in this class have also been noted for their antituberculosis properties and dehydrogenase inhibition . The potential for this compound to exhibit similar activities warrants further exploration.
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies involving nucleophilic substitutions and cyclization reactions. Recent advancements in synthetic chemistry emphasize green chemistry principles to enhance yield while minimizing environmental impact .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Chlorine substituent | Antitumor |
Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Fluorinated phenyl group | Antimicrobial |
Ethyl 7-(phenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Unsubstituted phenyl ring | General biological activity |
The fluorinated substituent in this compound may enhance its biological properties compared to others in the table.
Case Studies and Research Findings
Research into related compounds has consistently demonstrated their diverse biological activities. For example:
- A study highlighted the anticancer activity of triazolo-pyrimidines through their ability to inhibit the MDM2-p53 interaction . Such mechanisms could be applicable to this compound.
- Another investigation into antimicrobial properties showed that derivatives with similar structures exhibited significant activity against resistant bacterial strains . This suggests that further studies on this compound could yield promising results in combating infections.
Q & A
Q. What are the common synthetic pathways for preparing Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and what key reagents are involved?
Answer:
The synthesis typically involves multi-step reactions starting from hydrazonoyl chlorides, aldehydes (e.g., 2-fluorobenzaldehyde), and β-keto esters (e.g., ethyl 3-oxohexanoate). Key steps include:
Cyclocondensation : Reacting hydrazonoyl chloride with 2-fluorobenzaldehyde in ethanol under reflux.
Cyclization : Acid-catalyzed (e.g., HCl or p-toluenesulfonic acid) closure of the triazolo-pyrimidine core.
Esterification : Introduction of the propyl group via alkylation or substitution.
Example protocol: A three-component reaction using 5-amino-1,2,4-triazole, 2-fluorobenzaldehyde, and ethyl 3-oxohexanoate in ethanol with APTS catalyst yields 65–75% product .
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
Answer:
Optimization strategies include:
- Solvent Systems : Ethanol/water mixtures improve solubility and reduce side reactions.
- Catalysts : APTS (3-aminopropyltriethoxysilane) enhances regioselectivity in one-pot reactions .
- Green Chemistry : Continuous flow reactors reduce reaction time (from 12 h to 2 h) and improve yields by 15–20% .
Table 1: Comparison of Synthesis Methods
Method | Yield (%) | Purity (%) | Conditions | Reference |
---|---|---|---|---|
One-pot (APTS) | 75–85 | >95 | Ethanol/water, 80°C | [6] |
Multi-step (HCl) | 60–70 | 90 | Benzene, reflux | [11] |
Flow reactor | 85–90 | 98 | Continuous flow, 100°C | [12] |
Q. What in vitro assays are recommended for initial screening of its neuroprotective activity?
Answer:
- Cell Models : SH-SY5Y neuronal cells exposed to H₂O₂ or LPS-induced oxidative stress.
- Viability Assays : MTT or resazurin reduction to quantify cell survival (IC₅₀ typically 5–10 µM) .
- Apoptosis Markers : Western blotting for cleaved caspase-3 and BIP (Binding Immunoglobulin Protein) to assess ER stress inhibition .
Q. What experimental approaches elucidate the compound's inhibition of endoplasmic reticulum (ER) stress pathways?
Answer:
- Protein Analysis : Western blotting for ER stress markers (BIP, CHOP) in treated vs. untreated cells.
- siRNA Knockdown : Silencing PERK or IRE1α to confirm pathway specificity.
- In Vivo Models : LPS-induced neuroinflammation in mice, measuring TNF-α and IL-6 levels in brain tissue .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm substituent integration (e.g., fluorophenyl protons at δ 7.2–7.5 ppm).
- X-ray Crystallography : Resolve the triazolo-pyrimidine core (bond angles: 117–123°) and fluorophenyl orientation .
- HRMS : Validate molecular weight (calculated: 385.35 g/mol; observed: 385.34 g/mol) .
Q. How to design a molecular docking study to predict its interaction with cyclin-dependent kinase 2 (CDK2)?
Answer:
Protein Preparation : Retrieve CDK2 structure (PDB: 1HCL) and remove water/ligands.
Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G*).
Docking Software : Use AutoDock Vina with a grid box centered on the ATP-binding site.
Validation : Compare binding affinity (ΔG) with known inhibitors (e.g., roscovitine: ΔG = -9.2 kcal/mol vs. compound: ΔG = -8.5 kcal/mol) .
Q. How to resolve discrepancies in reported biological activities of triazolopyrimidine derivatives?
Answer:
- Meta-Analysis : Compare substituent effects (e.g., 2-fluorophenyl vs. 4-methoxyphenyl) across studies.
- Head-to-Head Assays : Test analogs under identical conditions (e.g., fluorophenyl derivatives show 2× higher neuroprotection than chlorophenyl analogs) .
- Dose-Response Curves : Validate EC₅₀ values in multiple cell lines (e.g., SH-SY5Y vs. PC12).
Q. What structural analogs of this compound have been studied, and how do substituents influence activity?
Answer:
Table 2: Key Structural Analogs and Their Properties
Substituent | Biological Activity (IC₅₀) | Solubility (mg/mL) | Key Mechanism | Reference |
---|---|---|---|---|
2-fluorophenyl | Neuroprotective (5 µM) | 0.45 | ER stress inhibition | [1] |
3-bromophenyl | Anticancer (8 µM) | 0.32 | CDK2 inhibition | [9] |
4-methoxyphenyl | Anti-inflammatory (12 µM) | 0.78 | COX-2 downregulation | [3] |
- Propyl vs. Methyl Side Chains : Propyl enhances lipophilicity (logP: 3.2 vs. 2.5) and blood-brain barrier penetration .
Properties
Molecular Formula |
C17H19FN4O2 |
---|---|
Molecular Weight |
330.36 g/mol |
IUPAC Name |
ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H19FN4O2/c1-3-7-13-14(16(23)24-4-2)15(11-8-5-6-9-12(11)18)22-17(21-13)19-10-20-22/h5-6,8-10,15H,3-4,7H2,1-2H3,(H,19,20,21) |
InChI Key |
KFNTWFKSJXIZDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)OCC |
Origin of Product |
United States |
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